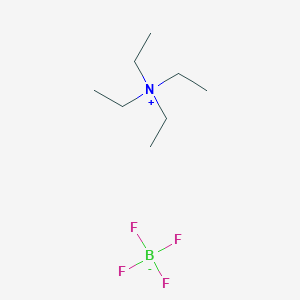








|
REACTION_CXSMILES
|
[S:1]1(=[O:12])(=[O:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3](=[O:10])[NH:2]1.FC(F)(F)C(O)=[O:16]>C(Cl)Cl.F[B-](F)(F)F.C([N+](CC)(CC)CC)C>[OH:16][C:9]1[C:4]2[C:3](=[O:10])[NH:2][S:1](=[O:11])(=[O:12])[C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S1(NC(C2=C1C=CC=C2)=O)(=O)=O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
F[B-](F)(F)F.C(C)[N+](CC)(CC)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was electrolysed at ambient temperature in an electrolysis trough without any separation of the cathode and anode spaces (undivided cell)
|
|
Type
|
ADDITION
|
|
Details
|
The solution was added to ice water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent the residue
|
|
Type
|
CUSTOM
|
|
Details
|
2.7 g of starting material were recovered from the methylene chloride phase
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation and recrystallisation from water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC2=C1C(NS2(=O)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 58% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |